An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide: Synthesis, Characterization, and Biological Activity as a Glucokinase Activator
An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide: Synthesis, Characterization, and Biological Activity as a Glucokinase Activator
Introduction
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule belonging to the imidazole class of heterocyclic compounds.[1] Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in key biological molecules like the amino acid histidine.[1] This guide provides a comprehensive technical overview of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide, with a particular focus on its role as a glucokinase activator, a promising therapeutic strategy for type 2 diabetes mellitus (T2DM).[2][3]
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2][4][5] In T2DM, the function of this glucose-sensing mechanism is often impaired.[2][3] Glucokinase activators (GKAs) are allosteric modulators that enhance the enzyme's affinity for glucose, thereby promoting glucose uptake in the liver and stimulating insulin secretion from the pancreas at lower glucose concentrations.[2][4] This document details the chemical properties, synthesis, structural characterization, and the mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide as a representative GKA.
Chemical Identity and Physicochemical Properties
Chemical Structure
The molecular structure consists of a central imidazole ring substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a carboxamide group.
Nomenclature and Identification
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IUPAC Name: 1-(2,5-dichlorophenyl)imidazole-4-carboxamide
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CAS Number: 1447833-80-6
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Molecular Formula: C₁₀H₇Cl₂N₃O
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Molecular Weight: 256.09 g/mol
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N₃O | PubChem |
| Molecular Weight | 256.09 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)N | PubChem |
| InChI Key | YWMRQZWUITHSQN-UHFFFAOYSA-N | PubChem |
Synthesis and Purification
The synthesis of substituted imidazole-4-carboxamides can be achieved through multi-step reaction sequences. A plausible synthetic approach involves the construction of the imidazole core followed by functional group manipulations.
Retrosynthetic Analysis and Strategy
The primary challenge in synthesizing N-aryl imidazoles is the selective formation of the correct regioisomer. A common strategy involves the initial synthesis of an imidazole-4-carboxylate ester, which is then converted to the corresponding carboxamide. The N-arylation can be a critical step, often achieved via a nucleophilic substitution or a copper-catalyzed Ullmann-type coupling reaction with the appropriately substituted aryl halide.
A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established chemical literature for similar structures.
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Step 1: N-Arylation of Ethyl Imidazole-4-carboxylate.
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To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).
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Add 1-bromo-2,5-dichlorobenzene (1.2 eq) to the mixture.
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Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-4-carboxylate.
-
-
Step 2: Ammonolysis to Form the Carboxamide.
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Dissolve the ester from Step 1 in a saturated solution of ammonia in methanol.
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Transfer the solution to a sealed pressure vessel.
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Heat the vessel to 80-100 °C for 24-48 hours.
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Cool the reaction to room temperature, which may result in the precipitation of the product.
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Concentrate the solvent under reduced pressure.
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Triturate the residue with diethyl ether, filter the solid, and wash with cold ether to yield the final product, 1-(2,5-dichlorophenyl)-1H-imidazole-4-carboxamide.
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Structural Elucidation and Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and imidazole rings, as well as signals for the amide (-CONH₂) protons. The splitting patterns and chemical shifts confirm the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide group, providing further confirmation of the molecular skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide (around 3300-3100 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretches in the aromatic region.[6][7]
Representative Spectroscopic Data
(Note: The following data are hypothetical and representative for this class of compound, as specific experimental data is not publicly available in the search results.)
| Analysis | Expected Chemical Shifts / Peaks |
| ¹H NMR (DMSO-d₆) | δ 8.0-8.5 (2H, s, imidazole-H), δ 7.5-7.8 (3H, m, Ar-H), δ 7.2-7.4 (2H, br s, -CONH₂) |
| ¹³C NMR (DMSO-d₆) | δ 165 (C=O), δ 140-120 (Ar-C and Imidazole-C) |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₀H₈Cl₂N₃O: 256.0090; found 256.0092 |
| IR (KBr, cm⁻¹) | 3310, 3150 (N-H), 1675 (C=O), 1590 (C=N), 820 (C-Cl) |
Biological Activity and Mechanism of Action
Role as a Glucokinase Activator
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is identified in patent literature as a glucokinase activator. GKAs represent a novel class of therapeutic agents for T2DM.[2] They work by enhancing the activity of glucokinase, the enzyme that catalyzes the rate-limiting step in glucose metabolism in key tissues.[3]
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In the Pancreas: Glucokinase acts as the primary glucose sensor for insulin secretion. By activating GK, the compound lowers the glucose threshold required to trigger insulin release from pancreatic β-cells.[2][4][5]
-
In the Liver: GK controls the flux of glucose into glycolysis and glycogen synthesis. Activation of hepatic GK promotes increased glucose uptake from the blood and its conversion into glycogen, thereby reducing hepatic glucose output.[2][4]
Mechanism of Action
GKAs do not bind to the glucose-binding (active) site but to a distinct allosteric site on the enzyme.[2][4] This binding induces a conformational change that stabilizes the active, "closed" form of the enzyme, which has a higher affinity for glucose.[2][8] This allosteric activation increases the enzyme's catalytic efficiency (Vmax) and/or decreases the glucose concentration required for half-maximal activity (S₀.₅), making the enzyme more responsive to physiological glucose levels.[4][8]
Caption: Mechanism of glucokinase activation in pancreatic β-cells by the compound.
Protocol: In Vitro Glucokinase Activation Assay
To quantify the activity of a potential GKA, a coupled enzyme assay is commonly employed. This protocol measures the production of glucose-6-phosphate (G6P).[9]
-
Principle: The G6P produced by glucokinase is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the increase in absorbance or fluorescence.[9]
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Recombinant human glucokinase in assay buffer.
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Substrate/Cofactor Solution: 1 mM ATP, 1 mM NADP⁺, and G6PDH in assay buffer.
-
Test Compound: 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide dissolved in DMSO to create a stock solution, then serially diluted.
-
Glucose Solution: D-glucose in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 2 µL of the test compound dilutions (or DMSO for control) to appropriate wells.
-
Add 10 µL of the enzyme solution to all wells.
-
Add 20 µL of the substrate/cofactor solution.
-
Initiate the reaction by adding 20 µL of glucose solution (e.g., at a fixed concentration of 5 mM for EC₅₀ determination).
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (Ex/Em = 535/587 nm for fluorometric probes) or absorbance (340 nm for NADPH) kinetically for 20-30 minutes at room temperature.[9][10]
-
Calculate the initial reaction rate (V₀) from the linear portion of the progress curve.
-
Plot the reaction rates against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
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Conclusion and Future Directions
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide serves as a valuable chemical scaffold for the development of glucokinase activators. Its mechanism of action, targeting a key regulator of glucose homeostasis, offers a promising approach for the management of type 2 diabetes. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound class, as well as evaluating its long-term efficacy and safety profile. Further structural biology studies, such as X-ray crystallography of the compound bound to glucokinase, could provide critical insights for designing next-generation GKAs with improved therapeutic indices.[8]
References
- Vertex AI Search. (2024, June 21).
- Assay Genie. Glucokinase Activity Assay Kit (Fluorometric) (#BN01129).
-
MDPI. (2024, January 1). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. [Link]
- Benchchem. (2025, November 28).
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National Institutes of Health (NIH). Glucokinase and glucokinase activator - PMC. [Link]
- American Diabetes Association. (2025, April 24).
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Oxford Academic. (2010, November 1). Exploring the in Vivo Mechanisms of Action of Glucokinase Activators in Type 2 Diabetes. [Link]
- Abcam. (2024, March 15). ab273303 Glucokinase Activity Assay Kit (Fluorometric).
- Sigma-Aldrich. (1995, October 31).
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PubChem. 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide. [Link]
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PubChem. Pharmacological method for treatment of neuropathic pain - Patent US-2007249561-A1. [Link]
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- Der Pharma Chemica.
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MDPI. (2022, January 22). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. [Link]
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Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]
- Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.
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NIST WebBook. 4,5-Imidazoledicarboxylic acid. [Link]
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PubChem. 1H-imidazole-5-carboxamide. [Link]
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PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]
- Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
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ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
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